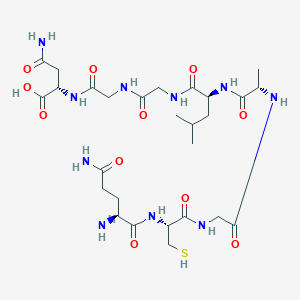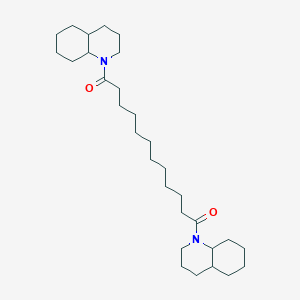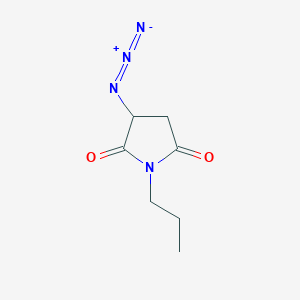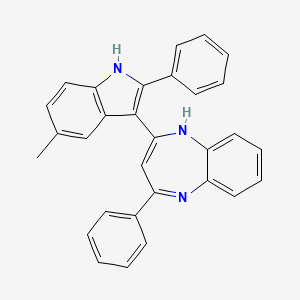![molecular formula C17H14FNO2S2 B12535928 Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- CAS No. 679785-58-1](/img/structure/B12535928.png)
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur heterocycles widely utilized in medicinal chemistry and organic synthesis due to their unique properties of having two electronegative heteroatoms in a 1,2-relationship
Preparation Methods
The synthesis of isothiazoles, including 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-, can be achieved through various methods:
Condensation Reactions: This method involves the condensation of thiohydroxylamine with appropriate precursors.
Metal-Catalyzed Approaches: These methods utilize metal catalysts to facilitate the formation of isothiazole rings.
Ring Rearrangements: This approach involves the rearrangement of existing heterocyclic rings to form isothiazoles.
Chemical Reactions Analysis
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for isothiazoles.
Scientific Research Applications
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, isothiazoles are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs.
Mechanism of Action
The mechanism of action of isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes, while the methylsulfonylphenyl group contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]- can be compared with other similar compounds such as:
Thiazoles: Thiazoles are similar in structure but contain a nitrogen atom at the 3-position instead of the 2-position.
Isoxazoles: Isoxazoles have an oxygen atom at the 2-position instead of sulfur.
Benzothiazoles: These compounds have a fused benzene ring, which enhances their stability and biological activity.
Properties
CAS No. |
679785-58-1 |
|---|---|
Molecular Formula |
C17H14FNO2S2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-3-(4-methylsulfonylphenyl)-1,2-thiazole |
InChI |
InChI=1S/C17H14FNO2S2/c1-11-16(12-3-7-14(18)8-4-12)17(19-22-11)13-5-9-15(10-6-13)23(2,20)21/h3-10H,1-2H3 |
InChI Key |
BUXXXBDKCAMPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NS1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)

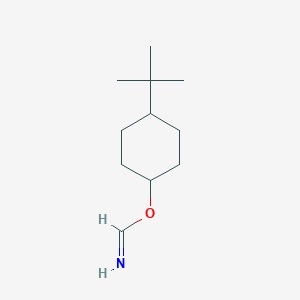
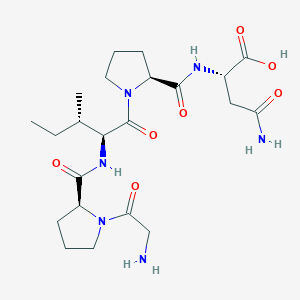
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
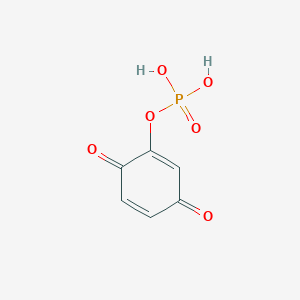
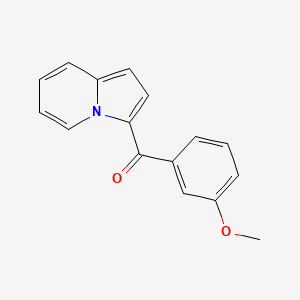
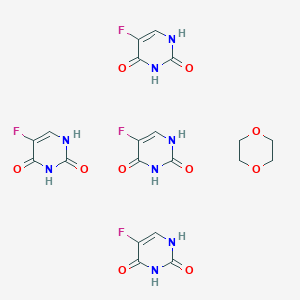
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
